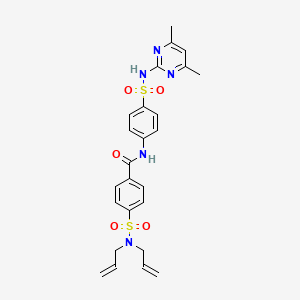

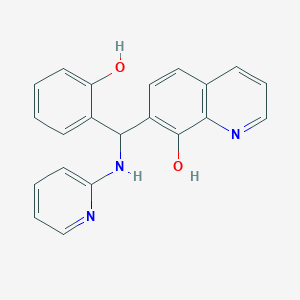

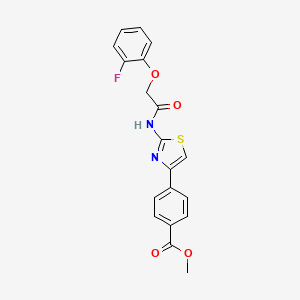

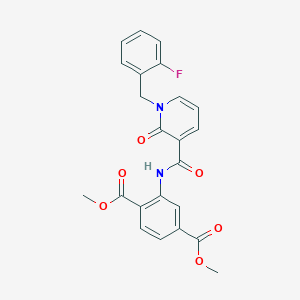

4-(2-(2-(2-fluorofenoxi)acetamido)tiazol-4-il)benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate involves multiple steps, including esterification, acylation, and cyclization reactions. For instance, the synthesis of related compounds involves reactions with substituted methyl benzoates, demonstrating the versatility of synthetic approaches for thiazole derivatives (Qiao et al., 2008).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including compounds similar to Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate, can be characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques confirm the presence of functional groups and the overall molecular framework. For instance, Schiff base derivatives have been characterized to understand their molecular structure and confirm the presence of specific substituents (Yıldız et al., 2010).

Chemical Reactions and Properties

Thiazole compounds undergo various chemical reactions, including substitutions and cyclizations, which allow for the synthesis of diverse derivatives with varied biological activities. The reactivity of these compounds is influenced by their functional groups, enabling the synthesis of compounds with specific properties (Gallagher et al., 1980).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting points, and crystal structure, can be studied using various analytical techniques. X-ray crystallography, for example, provides insights into the molecular and crystal structure, revealing the arrangement of atoms within the molecule and its intermolecular interactions (Deng et al., 2013).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate, are influenced by their functional groups. These properties determine the reactivity, stability, and potential applications of the compound. Spectroscopic studies provide information on the electronic structure and reactivity, guiding the development of new materials and pharmaceuticals (Matwijczuk et al., 2016).

Aplicaciones Científicas De Investigación

- Los tiazoles, incluyendo derivados como el 4-(2-(2-(2-fluorofenoxi)acetamido)tiazol-4-il)benzoato de metilo, exhiben efectos antimicrobianos. Por ejemplo, la sulfathiazola, un compuesto relacionado, se utiliza como fármaco antimicrobiano .

- Los investigadores han sintetizado derivados de N-{4-[(4-amino-5-sulfanil-4H-1,2,4-triazol-3-il)metil]-1,3-tiazol-2-il}-2-amida sustituida y los han examinado para determinar su actividad antibacteriana in vitro contra varios patógenos .

Propiedades Antimicrobianas

En resumen, el this compound tiene un gran potencial en varios campos, desde aplicaciones antimicrobianas hasta posibles efectos neuroprotectores. Se necesitan más investigaciones para desbloquear todo su potencial y comprender sus mecanismos de acción . Si necesita información más detallada o aplicaciones adicionales, no dude en preguntar! 😊

Direcciones Futuras

Thiazole derivatives, including “Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate”, are widely used in various fields of research and industry. The future directions of research could involve the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects .

Mecanismo De Acción

Target of Action

The primary target of Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate is currently unknown. The compound is a derivative of thiazole, a heterocyclic organic compound that has been found in many biologically active compounds . Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to a variety of biological effects . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the context of the interaction.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include a range of biological responses, from anti-inflammatory and analgesic effects to antitumor and cytotoxic activities .

Pharmacokinetics

Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes

Result of Action

Given the diverse biological activities associated with thiazole derivatives, the compound could potentially have a wide range of effects .

Análisis Bioquímico

Biochemical Properties

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in electrophilic and nucleophilic substitution reactions . This compound has been shown to interact with enzymes such as acetylcholinesterase, which is involved in neurotransmitter synthesis . Additionally, it can bind to proteins like albumin, affecting their stability and function.

Cellular Effects

The effects of Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For example, it inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This compound also influences gene expression by interacting with transcription factors and modifying chromatin structure.

Temporal Effects in Laboratory Settings

The temporal effects of Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products . In in vitro studies, prolonged exposure to Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate vary with different dosages. At low doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by solute carriers and accumulate in specific tissues, such as the liver and kidneys . The compound’s localization and accumulation can influence its therapeutic and toxic effects.

Subcellular Localization

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

Propiedades

IUPAC Name |

methyl 4-[2-[[2-(2-fluorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4S/c1-25-18(24)13-8-6-12(7-9-13)15-11-27-19(21-15)22-17(23)10-26-16-5-3-2-4-14(16)20/h2-9,11H,10H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUQDEKZQWLCKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)